

A Comparative Guide to Aurora B Inhibitors: ZM-447439 versus Hesperadin

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Compound of Interest		
Compound Name:	ZM-447439	
Cat. No.:	B1684298	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of Aurora B kinase: **ZM-447439** and Hesperadin. The information presented is collated from multiple peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to Aurora B Kinase

Aurora B is a crucial serine/threonine kinase that functions as the catalytic core of the Chromosomal Passenger Complex (CPC). This complex, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring the fidelity of cell division. Key functions of Aurora B include regulating chromosome condensation, facilitating the correction of erroneous kinetochore-microtubule attachments, and governing the spindle assembly checkpoint and cytokinesis.[1][2][3] Given its critical role in mitosis and its frequent overexpression in various cancers, Aurora B has emerged as a significant target for anti-cancer drug development.[4][5][6]

Biochemical Potency and Selectivity

Both **ZM-447439** and Hesperadin are ATP-competitive inhibitors of Aurora B. However, they exhibit differences in their potency and selectivity profiles across the Aurora kinase family and the broader kinome. Data from a systematic profiling study that compared a panel of Aurora



kinase inhibitors under identical experimental conditions provides a valuable direct comparison. [4]

Table 1: Comparison of In Vitro Kinase Inhibition (IC50 values)

Compound	Target Kinase	IC50 (nM) - Direct Comparison	IC50 (nM) - Other Reports
ZM-447439	Aurora A	>10,000	110[7], 1000[8][9][10]
Aurora B	2000	50[8][9][10], 130[7][11]	
Aurora C	-	250[8][9][10]	-
Hesperadin	Aurora A	>10,000	-
Aurora B	100	40[12], 250[13][14]	

Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate, enzyme source). The "Direct Comparison" data is from de Groot et al., 2015, where both compounds were tested in parallel.

Kinase Selectivity Profile:

- ZM-447439 is often described as a pan-Aurora kinase inhibitor, though with a preference for Aurora B over Aurora A.[11] It inhibits both Aurora A and Aurora B with IC50 values in the nanomolar range.[7][11] However, some studies report significantly higher IC50 values for Aurora A, suggesting a greater selectivity for Aurora B.[8][9][10] It displays good selectivity against a panel of other kinases, including CDK1, CDK2, CDK4, and Plk1, with IC50 values greater than 10 μM.[7][8]
- Hesperadin is considered a more selective Aurora B inhibitor.[13] In direct comparison studies, it showed over 30-fold selectivity for Aurora B over Aurora A.[4] While it potently inhibits Aurora B, it has been shown to inhibit other kinases such as AMPK, Lck, MKK1, MAPKAP-K1, and CHK1 at higher concentrations (around 1 μM).[13]

Cellular Effects



Inhibition of Aurora B by either **ZM-447439** or Hesperadin leads to a cascade of predictable cellular phenotypes, primarily related to mitotic failure.

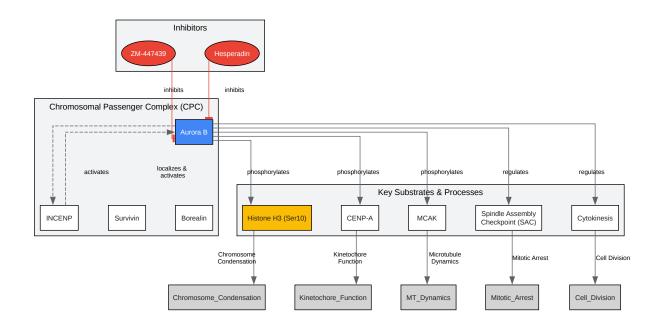
Table 2: Comparison of Cellular Effects

Cellular Effect	ZM-447439	Hesperadin
Inhibition of Histone H3 Phosphorylation	Yes (at Ser10)[11][15]	Yes (at Ser10)[12]
Induction of Polyploidy	Yes[16]	Yes[12]
Cell Cycle Arrest	G2/M accumulation, followed by mitotic slippage and endoreduplication.[16][17]	Mitotic arrest override, leading to polyploidy.[12]
Spindle Assembly Checkpoint Override	Yes[11][17]	Yes[18]
Cytokinesis Failure	Yes[11][17]	Yes
Induction of Apoptosis	Yes[17]	Yes (in some contexts)

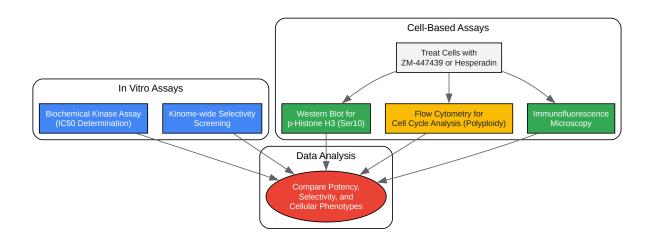
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow for comparing Aurora B inhibitors.









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